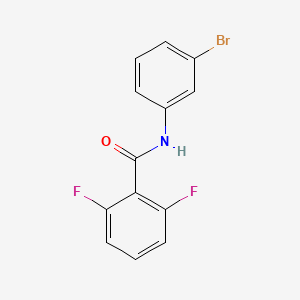

N-(3-bromophenyl)-2,6-difluorobenzamide

Description

N-(3-bromophenyl)-2,6-difluorobenzamide is a benzamide derivative characterized by a 2,6-difluorobenzoyl core linked to a 3-bromophenyl group via an amide bond. This compound belongs to a broader class of fluorinated benzamides, which are widely studied for their biological activities, including antifungal, antibacterial, and insecticidal properties . The 2,6-difluoro substitution on the benzamide enhances electron-withdrawing effects, influencing molecular stability and interaction with biological targets.

Properties

Molecular Formula |

C13H8BrF2NO |

|---|---|

Molecular Weight |

312.11 g/mol |

IUPAC Name |

N-(3-bromophenyl)-2,6-difluorobenzamide |

InChI |

InChI=1S/C13H8BrF2NO/c14-8-3-1-4-9(7-8)17-13(18)12-10(15)5-2-6-11(12)16/h1-7H,(H,17,18) |

InChI Key |

QHJIYYYDNYAQKE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Br)NC(=O)C2=C(C=CC=C2F)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Benzamide Core

The 2,6-difluorobenzamide moiety is a common pharmacophore in agrochemicals and pharmaceuticals. Key analogs include:

Key Observations :

- Diflubenzuron (N-(4-chlorophenyl)-2,6-difluorobenzamide) shares the 2,6-difluorobenzamide core but differs in the 4-Cl-phenyl substituent, which confers potent insecticidal activity by inhibiting chitin synthesis .

- Lufenuron introduces a trifluoromethylphenoxy group, enhancing lipophilicity and environmental persistence .

- Compound 43 demonstrates that replacing the phenyl group with a benzocycloheptathiazole ring improves selectivity for human umbilical vein endothelial cells (HUVEC), highlighting the role of heterocyclic systems in target specificity .

Impact of Halogen Substituents

Halogenation at the phenyl ring significantly modulates bioactivity:

- Bromine vs. Chlorine : The 3-Br substituent in this compound may enhance hydrophobic interactions compared to 4-Cl in Diflubenzuron. However, chlorine’s smaller size and higher electronegativity often improve metabolic stability .

- Fluorine Positioning : In , the absence of tri-fluorinated analogs underscores the unique electronic effects of 2,6-diF substitution, which balance electron withdrawal and steric hindrance .

Antifungal and Antibacterial Activity

- Pyrimidine-Thio Derivatives (4c–4m) : Compounds with pyrimidine-thio-phenyl groups (e.g., 4c, 4j) exhibit broad-spectrum antifungal activity against Candida albicans and Aspergillus fumigatus, with MIC values ranging from 0.5–8 µg/mL. The 3-bromo analog’s activity remains untested but is hypothesized to be comparable .

- 2,6-Difluorobenzamide-Thiazole Hybrids : Derivatives like Compound 5 () show moderate antibacterial activity against Staphylococcus aureus (MIC = 16 µg/mL), suggesting that thiazole rings enhance membrane penetration .

Enzyme Inhibition and Selectivity

Physicochemical Properties

- Crystal Structure : The prop-2-ynyl-substituted analog () forms layered structures via C–H···F and N–H···O hydrogen bonds, whereas this compound likely adopts a planar conformation due to bromine’s bulk .

- Solubility and Stability : Difluorobenzamides generally exhibit low aqueous solubility but high thermal stability, making them suitable for formulation as emulsifiable concentrates (e.g., Diflubenzuron 2.5% EC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.